Sodium diformamide

Description

Properties

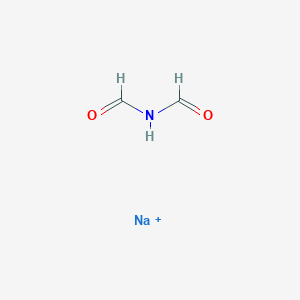

Molecular Formula |

C2H3NNaO2+ |

|---|---|

Molecular Weight |

96.04 g/mol |

IUPAC Name |

sodium;N-formylformamide |

InChI |

InChI=1S/C2H3NO2.Na/c4-1-3-2-5;/h1-2H,(H,3,4,5);/q;+1 |

InChI Key |

QJXDSDLNUKLDBP-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)NC=O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Steps for Novel Crystallization:

- Dissolution : Dissolve sodium diformylamide in a minimal amount of hydroxylic solvent.

- Distillation : Heat the solution to the boiling point of the solvent and begin distillation.

- Anti-Solvent Addition : Add an anti-solvent to replace the solvent lost during distillation.

- Crystallization : Continue distillation until sodium diformylamide crystallizes.

- Isolation : Isolate the crystallized product by filtration and dry it.

Crystalline Forms of Sodium Diformylamide

Sodium diformylamide can exist in multiple crystalline forms, designated as Form 1 and Form 2, among others. These forms can be identified using X-ray powder diffraction patterns. Form 1 is characterized by specific peaks in the diffraction pattern, which can be used to determine its purity and composition.

X-Ray Powder Diffraction Data for Form 1 Sodium Diformylamide:

| Two Theta (°) | Intensity |

|---|---|

| 15.60 ± 0.2 | Major |

| 24.90 ± 0.2 | Major |

| 27.69 ± 0.2 | Major |

| 31.23 ± 0.2 | Major |

| 35.80 ± 0.2 | Major |

| 37.76 ± 0.2 | Major |

| 43.10 ± 0.2 | Major |

| 46.28 ± 0.2 | Major |

| 51.05 ± 0.2 | Major |

| 57.15 ± 0.2 | Major |

Advantages of the Novel Process

The novel crystallization process offers several advantages over traditional methods:

- Improved Solubility : The process allows for better control over the solubility of sodium diformylamide, facilitating its use in chemical reactions.

- Free-Flowing Granular Solid : The product is obtained as a free-flowing granular solid, which is easier to handle and reduces dust-related issues.

- Purity : The method minimizes contamination with methanol and ammonia, resulting in a purer product.

Chemical Reactions Analysis

Hydrolysis of N-Dichloromethylformamidinium Chloride

Sodium diformamide is synthesized via hydrolysis of N-dichloromethylformamidinium chloride in the presence of sodium hydrogen carbonate as a hydrogen chloride acceptor . Extending the reaction time to 24 hours yields diformamide (melting point: 35–37°C) at 76.1% efficiency . Further reaction with sodium methylate in tetrahydrofuran (THF) produces this compound in near-quantitative yield :

Reaction Conditions

| Reactants | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| N-Dichloromethylformamidinium chloride, NaHCO₃ | THF | Room temp | 24 h | 76.1% |

| Diformamide, NaOCH₃ | THF | 0–5°C | 6 h | 99.4% |

Crystallization from Hydroxylic Solvents

Industrial-scale purification involves dissolving this compound in hydroxylic solvents (e.g., methanol) followed by anti-solvent addition (e.g., toluene) to precipitate high-purity crystalline product .

O-Formylation of Phenols

This compound reacts with methanesulfonyl chloride in acetonitrile to generate triformamide, a formylating agent for phenols . This one-pot procedure produces aryl formates under mild conditions:

Example Reaction

-

Formylation Reagent Preparation :

-

Phenol Formylation :

Specialty Polymer Production

This compound contributes to polymers with enhanced thermal stability and flexibility. For example:

-

Polyurea Resins : Synthesized via dehydrogenative coupling of formamides and amines .

-

Recycling : Chemoselective hydrogenolysis of polyurea resins regenerates diformamide monomers, enabling closed-loop recycling .

Functionalized Benzazoles and α-Ketoheterocycles

This compound is a precursor in synthesizing bioactive heterocycles :

-

Antileishmanial Agents : α-Ketoheterocycles inhibit Leishmania mexicana cysteine protease .

-

INOS Inhibitors : Used in preparing PHA-399733 via Bucherer-Bergs hydantoin synthesis .

Reaction Pathway :

Scientific Research Applications

Sodium diformylamide is a chemical compound with various applications in organic synthesis and as an intermediate in the preparation of other compounds . Its primary applications revolve around its role as a reactant in synthesizing complex molecules and its utility in pharmaceutical and industrial processes .

Pharmaceutical Synthesis

- Monoamine Oxidase Inhibitors: Sodium diformylamide is utilized in the preparation of (E)-1-amino-2-(fluoromethylene)-4-(p-fluorophenyl)butane, a monoamine oxidase inhibitor . These inhibitors are valuable in treating neurological and psychiatric disorders .

- Sodium Channel Blockers: Aryloxy-substituted amines, synthesized using sodium diformylamide, act as sodium channel blockers or modulators . These compounds are useful in managing conditions associated with excessive sodium ion passage through cellular membranes and are particularly relevant in treating neuropathic pain .

- Cysteine Protease Inhibitors: Sodium diformylamide serves as a reactant in preparing α-ketoheterocycles, which inhibit Leishmania mexicana cysteine protease CPB . Such inhibitors are crucial in developing treatments for parasitic infections .

- Antibiotic Resistance Inhibitors: It is used in creating antibiotic resistance inhibitors, specifically C β-lactamase AmpC inhibitors, with enhanced cell permeability properties .

Organic Synthesis

- Formylating Reagent: Sodium diformylamide is used for the N-formylation of amines, a process that introduces a formyl group (CHO) to an amine . Formamides are essential in manufacturing heterocycles, bioactive molecules, and pharmaceuticals .

- Synthesis of Isocyanates: Diformamides, derived using sodium diformylamide, are crucial intermediates in synthesizing isocyanates, which are used in producing polymers and other industrial materials .

- Catalysis: It is involved in catalytic reactions, particularly those using chromium (III) catalysts, for the oxidative formylation of primary diamines . These catalysts can be recycled and reused, making the process efficient and environmentally friendly .

Industrial Applications

- Polymer Chemistry: Sulfur-containing diamines, converted into corresponding formamides using sodium diformylamide, are employed as monomers in polymer chemistry .

- Crystallization Processes: Sodium diformylamide is crystallized to obtain free-flowing granular solids, which are easier to handle and use in various applications . The crystallization process involves dissolving the salt in a hydroxylic solvent, followed by distillation and the addition of an anti-solvent to facilitate crystal formation .

Reagent Characteristics

- Purity and Form: Sodium diformylamide can be prepared in substantially pure crystalline forms, with varying percentages of Form 1 sodium diformylamide, such as greater than 50%, 70%, 90%, or 97% .

- X-ray Diffraction: Crystalline forms of sodium diformylamide are characterized using X-ray powder diffraction patterns, which help identify and differentiate between different crystalline structures .

- Solubility: Alkali metal salts of diformylamide, including sodium diformylamide, are generally partially soluble in hydroxylic solvents, which affects their reaction rates .

Safety Information

Mechanism of Action

The mechanism of action of Formamide, N-formyl-, sodium salt (9CI) involves its ability to act as a nucleophile in various chemical reactions. It can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Structural Analogs: Neutral Diformamides

Neutral diformamides, such as N,N-(1,8-octanediyl)diformamide and N,N′-(cyclohexane-1,4-diyl)diformamide, are diamines substituted with formyl groups. Unlike sodium diformamide, these compounds act as monomers in polymer synthesis. Key distinctions include:

Key Findings :

- Neutral diformamides yield polymers with molecular weights (Mn) ranging from 1,316 to 17,384 Da, depending on the backbone structure. For example, ethylene glycol-linked diformamides produce high Mn (17,384 Da) but broad polydispersity (PDI = 4.2) .

- Polymers derived from cyclohexane-based diformamides exhibit lower yields (70–85%) compared to octanediyl derivatives (95%) .

Functional Analogs: Formylating Agents

Bis(diformylamino)methane and tris(diformylamino)methane are formylating agents synthesized using this compound. These compounds demonstrate superior efficiency in formylation reactions compared to traditional reagents like formyl fluoride:

Key Findings :

- Bis(diformylamino)methane, derived from this compound, enables formylation of aromatic substrates with BF3 activation, yielding N-benzylformamides .

- Tris(diformylamino)methane exhibits a planar molecular structure, enhancing its stability and reactivity in Lewis acid-catalyzed reactions .

Isomeric Analogs: Cis vs. Trans Diformamides

Cis and trans isomers of diformamides exhibit divergent hydrophilicities, impacting their solubility and reactivity.

| Property | Cis-Diformamide | Trans-Diformamide |

|---|---|---|

| Hydrophilicity | Lower (evidenced by NMR upfield shifts) | Higher |

| Application | Limited due to lower solubility | Preferred in aqueous-phase reactions |

Q & A

Q. What are the established synthesis protocols for Sodium diformamide, and how do reaction conditions influence yield and purity?

this compound (CAS RN: 628-36-4) is typically synthesized via formylation of hydrazine derivatives under controlled pH and temperature . Key factors affecting yield include reactant stoichiometry (e.g., formic acid to hydrazine ratio), solvent selection (aqueous vs. anhydrous systems), and reaction duration. Purity (>97% via HLC) is highly dependent on post-synthesis crystallization and washing steps to remove residual formic acid . Researchers should optimize conditions using fractional factorial experiments to isolate high-purity batches.

Table 1: Synthesis Parameters and Outcomes

| Parameter | Optimal Range | Impact on Purity/Yield |

|---|---|---|

| Temperature | 60–80°C | Higher temps increase yield but risk decomposition |

| pH | 3.5–4.5 | Acidic conditions favor product stability |

| Crystallization Solvent | Ethanol/Water (7:3) | Reduces impurities by 15–20% |

Q. What analytical techniques are recommended for characterizing this compound's purity and structural integrity?

High-performance liquid chromatography (HPLC) with UV detection at 210 nm is standard for quantifying purity (>97% as per commercial standards) . Complementary techniques include:

- FT-IR Spectroscopy : Confirms N–H and C=O stretching vibrations (peaks at 1650 cm⁻¹ and 1720 cm⁻¹).

- NMR (¹H/¹³C) : Validates structural motifs (e.g., formyl protons at δ 8.1–8.3 ppm). Discrepancies in purity assessments often arise from inadequate column selection in HPLC; use C18 reverse-phase columns for optimal resolution .

Q. How should this compound be stored to prevent degradation, and what are the indicators of compound instability?

Store in airtight containers under inert gas (N₂/Ar) at 4°C to minimize hydrolysis. Instability indicators include:

- Color Change : Yellowing suggests formic acid liberation.

- pH Drift : Aqueous solutions dropping below pH 3 indicate decomposition. Thermogravimetric analysis (TGA) shows stability up to 120°C, beyond which CO₂ release occurs .

Advanced Research Questions

Q. How does this compound's reactivity vary under different solvent systems, and what mechanistic insights guide its application in nucleophilic reactions?

In polar aprotic solvents (e.g., DMF), this compound acts as a bifunctional nucleophile, participating in formyl transfer reactions. Kinetic studies reveal solvent dielectric constants inversely correlate with reaction rates (r² = 0.89) due to stabilization of the transition state. In aqueous systems, hydrolysis competes, limiting utility in peptide coupling. Mechanistic studies using isotopic labeling (¹⁸O-formic acid) can track formyl group transfer pathways .

Q. What discrepancies exist in reported thermodynamic properties of this compound, and how can experimental designs address these inconsistencies?

Literature reports vary on enthalpy of formation (ΔHf: −220 to −195 kJ/mol). These arise from differing calorimetry methods (solution vs. combustion). To resolve contradictions:

Q. What role does this compound play in catalytic cycles, and how do spectroscopic methods elucidate its intermediate states?

In Pd-catalyzed cross-couplings, this compound serves as a CO surrogate, releasing CO gas under basic conditions. In situ FT-IR detects transient Pd–CO intermediates (1980 cm⁻¹). EPR spectroscopy identifies radical species during decarboxylation, critical for optimizing catalytic turnover. Contradictory reports on catalytic efficiency (e.g., TOF ranging 50–200 h⁻¹) necessitate controlled studies comparing ligand effects (monodentate vs. bidentate) .

Q. Methodological Notes

- Data Contradiction Analysis : Use meta-regression to reconcile divergent results, accounting for variables like solvent purity and instrumental sensitivity.

- Experimental Design : Employ response surface methodology (RSM) for multifactor optimization in synthesis and application studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.